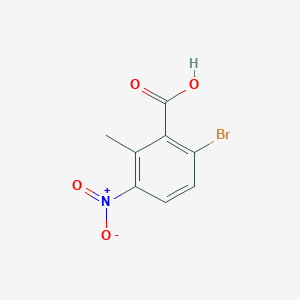
6-Bromo-2-methyl-3-nitrobenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Bromo-2-methyl-3-nitrobenzoic acid is an organic compound with the molecular formula C8H6BrNO4. It is a derivative of benzoic acid, featuring a bromine atom at the 6th position, a methyl group at the 2nd position, and a nitro group at the 3rd position on the benzene ring. This compound is of interest in various fields of chemical research due to its unique structural properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-methyl-3-nitrobenzoic acid typically involves the nitration of 2-methylbenzoic acid followed by bromination. The nitration process introduces the nitro group at the meta position relative to the methyl group. This is achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The subsequent bromination step introduces the bromine atom at the ortho position relative to the carboxylic acid group, using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and temperature control, which are crucial for the nitration and bromination reactions. The use of automated systems helps in maintaining consistent product quality and yield.
化学反应分析
Types of Reactions
6-Bromo-2-methyl-3-nitrobenzoic acid undergoes several types of chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The compound can participate in EAS reactions due to the presence of electron-withdrawing groups (nitro and bromine), which deactivate the benzene ring towards further substitution.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation.
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles in nucleophilic aromatic substitution reactions, especially under harsh conditions.
Common Reagents and Conditions
Nitration: Concentrated nitric acid and sulfuric acid.
Bromination: Bromine or N-bromosuccinimide (NBS) with a catalyst like iron(III) bromide.
Reduction: Tin(II) chloride in hydrochloric acid or catalytic hydrogenation.
Nucleophilic Substitution: Strong nucleophiles such as sodium methoxide or potassium thiolate.
Major Products Formed
Reduction: 6-Bromo-2-methyl-3-aminobenzoic acid.
Nucleophilic Substitution: Various substituted benzoic acids depending on the nucleophile used.
科学研究应用
6-Bromo-2-methyl-3-nitrobenzoic acid finds applications in several scientific research areas:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in the synthesis of anti-inflammatory and anticancer agents.
Industry: It serves as a precursor in the manufacture of dyes, pigments, and other industrial chemicals
作用机制
The mechanism of action of 6-Bromo-2-methyl-3-nitrobenzoic acid and its derivatives largely depends on the specific application and the target molecule. For instance, in biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity to biological targets .
相似化合物的比较
Similar Compounds
- 2-Bromo-3-nitrobenzoic acid
- 3-Bromo-2-methylbenzoic acid
- 4-Bromo-2-methylbenzoic acid
Comparison
6-Bromo-2-methyl-3-nitrobenzoic acid is unique due to the specific positioning of its substituents, which influences its reactivity and applications. Compared to 2-Bromo-3-nitrobenzoic acid, the presence of the methyl group at the 2nd position in this compound provides steric hindrance, affecting its chemical behavior. Similarly, the position of the nitro group in 3-Bromo-2-methylbenzoic acid and 4-Bromo-2-methylbenzoic acid alters their electronic properties and reactivity patterns .
属性
IUPAC Name |
6-bromo-2-methyl-3-nitrobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO4/c1-4-6(10(13)14)3-2-5(9)7(4)8(11)12/h2-3H,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQABXCWLMRTEQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C(=O)O)Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-ethyl-7,8,9,10-tetrahydro[1,2,4]triazolo[4,3-c]quinazolin-3(2H)-one](/img/structure/B2630437.png)

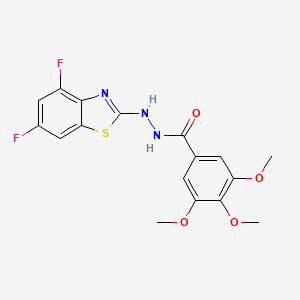
![3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(thiophene-2-sulfonyl)piperidine](/img/structure/B2630440.png)
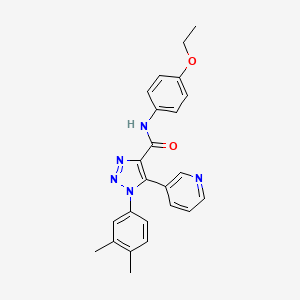
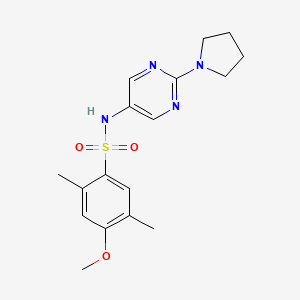
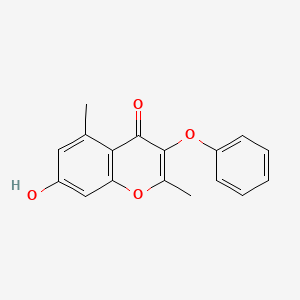

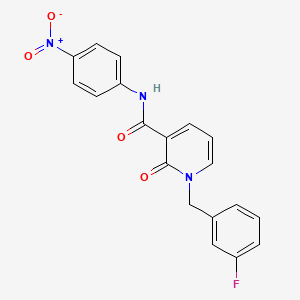
![6-(5-Chloropyridin-2-yl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-yl piperazine-1-carboxylate hydrochloride](/img/new.no-structure.jpg)
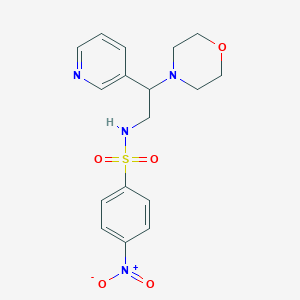

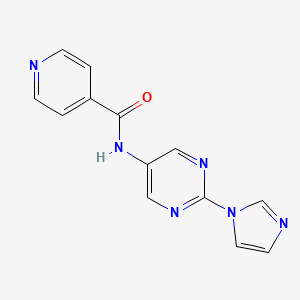
![8-(benzenesulfonyl)-2-(4-chlorophenyl)-3-(ethylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B2630459.png)
